molecular formula C11H13NO2 B11906656 methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

Katalognummer: B11906656
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: JMJFMMYKGMIXEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound with a unique structure that includes an indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of indene derivatives with appropriate reagents. One common method includes the reaction of 2,3-dihydro-1H-indene with methyl chloroformate in the presence of a base to form the ester. Subsequent amination using ammonia or an amine source yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-7-5-8(12)6-10(7)9/h2-4,8H,5-6,12H2,1H3

InChI-Schlüssel

JMJFMMYKGMIXEK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC2=C1CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.